NAT

Description

Structure

3D Structure

Properties

IUPAC Name |

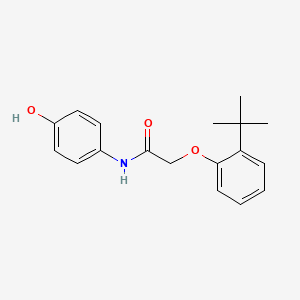

2-(2-tert-butylphenoxy)-N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-18(2,3)15-6-4-5-7-16(15)22-12-17(21)19-13-8-10-14(20)11-9-13/h4-11,20H,12H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNXUUCDTNJFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of N-acetyltransferases in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyltransferases (NATs) are a critical family of phase II drug-metabolizing enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to arylamines and hydrazines. This biotransformation reaction has profound implications for drug efficacy and toxicity, as well as for the activation of pro-carcinogens. In humans, two primary isozymes, NAT1 and NAT2, exhibit distinct but overlapping substrate specificities and are subject to genetic polymorphisms. The polymorphism in the NAT2 gene is particularly significant, leading to a classification of individuals into rapid, intermediate, and slow acetylator phenotypes. This variation in acetylation capacity is a major determinant of inter-individual differences in response to a wide range of therapeutic agents and susceptibility to certain cancers. This guide provides an in-depth examination of the N-acetyltransferase mechanism of action, detailed experimental protocols for assessing NAT activity, and a summary of key kinetic data. Furthermore, it visualizes the enzymatic mechanism, experimental workflows, and the integration of this compound pharmacogenomics into drug development pipelines.

Core Mechanism of N-acetyltransferase Action

The catalytic mechanism of N-acetyltransferases follows a ping-pong bi-bi kinetic model.[1][2][3] This two-step process involves a conserved catalytic triad of cysteine, histidine, and aspartate residues within the enzyme's active site.[4][5]

Step 1: Acetylation of the Enzyme The reaction is initiated by the binding of the acetyl donor, acetyl-coenzyme A (acetyl-CoA), to the enzyme. The acetyl group is then transferred to the active site cysteine residue (Cys68), forming a covalent acetyl-enzyme intermediate. Coenzyme A (CoA) is subsequently released.[1][6]

Step 2: Acetyl Group Transfer to the Acceptor Substrate Following the release of CoA, the arylamine or hydrazine substrate (the acetyl acceptor) binds to the acetylated enzyme. The acetyl group is then transferred from the cysteine residue to the amino group of the substrate, forming the N-acetylated metabolite. The regenerated, unacetylated enzyme is then released, ready to begin another catalytic cycle.[1][6]

Human N-acetyltransferase Isozymes: NAT1 and NAT2

Humans express two functional this compound isozymes, NAT1 and NAT2, which share approximately 87% amino acid sequence identity but exhibit crucial differences in substrate specificity and tissue distribution.[7]

-

NAT1: Is ubiquitously expressed in human tissues and is thought to have a role in endogenous metabolism.[7] It preferentially metabolizes substrates such as p-aminobenzoic acid (PABA) and p-aminosalicylic acid.[5][6]

-

NAT2: Is primarily expressed in the liver and gastrointestinal tract and is considered the classical drug-metabolizing enzyme.[7] It is responsible for the metabolism of a wide array of drugs, including isoniazid, hydralazine, procainamide, and various sulfonamides, as well as numerous environmental carcinogens.[7][8]

The genetic polymorphism of the NAT2 gene is a cornerstone of pharmacogenomics. Single nucleotide polymorphisms (SNPs) in the NAT2 coding region can lead to the production of an unstable enzyme with reduced activity, resulting in the "slow acetylator" phenotype.[7][9] Individuals with at least one functional NAT2 allele are classified as "rapid acetylators," while those with one functional and one reduced-function allele are "intermediate acetylators."[7] This genetic variability has significant clinical consequences, with slow acetylators often being at a higher risk of adverse drug reactions from drugs cleared by NAT2, while rapid acetylators may experience therapeutic failure with standard doses.[8][10]

Quantitative Kinetic Data for NAT1 and NAT2

The following tables summarize the apparent kinetic parameters for the N-acetylation of various substrates by human NAT1 and NAT2, including the impact of common NAT2 alleles.

Table 1: Apparent Kinetic Constants of Human NAT1 for Various Substrates

| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Reference |

| p-Aminobenzoic acid (PABA) | 150 - 300 | 5.0 - 10.0 | [5][6] |

| 4-Aminobiphenyl (4-ABP) | 100 - 200 | 1.0 - 2.5 | [11] |

| β-Naphthylamine (BNA) | 250 - 400 | 0.5 - 1.5 | [11] |

| Benzidine | 50 - 150 | 2.0 - 4.0 | [11] |

| 3,4-Dimethylaniline | 300 - 500 | 0.8 - 1.8 | [11] |

Table 2: Apparent Kinetic Constants of Human NAT2 Alleles for Various Drug Substrates

| Drug Substrate | NAT2 Allele | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, Vmax/Km) |

| Isoniazid | NAT24 (Rapid) | 137 ± 18 | 1,480 ± 60 | 10.8 |

| NAT25 (Slow) | 123 ± 23 | 290 ± 20 | 2.4 | |

| NAT26 (Slow) | 151 ± 34 | 150 ± 10 | 1.0 | |

| NAT27 (Slow) | 113 ± 21 | 300 ± 20 | 2.7 | |

| Hydralazine | NAT24 (Rapid) | 24.3 ± 4.5 | 1,230 ± 60 | 50.6 |

| NAT25 (Slow) | 21.8 ± 5.1 | 240 ± 20 | 11.0 | |

| NAT26 (Slow) | 28.9 ± 7.2 | 120 ± 10 | 4.2 | |

| NAT27 (Slow) | 20.7 ± 4.8 | 250 ± 20 | 12.1 | |

| Procainamide | NAT24 (Rapid) | 1,110 ± 150 | 2,170 ± 110 | 2.0 |

| NAT25 (Slow) | 1,050 ± 180 | 420 ± 30 | 0.4 | |

| NAT26 (Slow) | 1,230 ± 210 | 210 ± 20 | 0.2 | |

| NAT27 (Slow) | 980 ± 160 | 440 ± 30 | 0.4 | |

| Sulfamethazine | NAT24 (Rapid) | 345 ± 43 | 1,890 ± 90 | 5.5 |

| NAT25 (Slow) | 312 ± 51 | 370 ± 30 | 1.2 | |

| NAT26 (Slow) | 387 ± 65 | 190 ± 20 | 0.5 | |

| NAT27 (Slow) | 298 ± 49 | 390 ± 30 | 1.3 | |

| Dapsone | NAT24 (Rapid) | 8.9 ± 1.2 | 980 ± 50 | 110.1 |

| NAT25 (Slow) | 8.1 ± 1.5 | 190 ± 10 | 23.5 | |

| NAT26 (Slow) | 9.8 ± 1.9 | 90 ± 10 | 9.2 | |

| NAT27 (Slow) | 7.9 ± 1.4 | 200 ± 20 | 25.3 | |

| Data synthesized from Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity. |

Experimental Protocols for Measuring N-acetyltransferase Activity

Accurate measurement of this compound activity is essential for both basic research and clinical applications. The following are detailed methodologies for commonly used assays.

Radiometric Assay using [14C]acetyl-CoA

This is a highly sensitive method for determining this compound activity.[12][13][14]

Principle: This assay measures the incorporation of a radiolabeled acetyl group from [14C]acetyl-CoA into an acetylatable substrate. The radiolabeled product is then separated from the unreacted [14C]acetyl-CoA and quantified by liquid scintillation counting.

Materials:

-

[14C]acetyl-CoA (specific activity ~50 mCi/mmol)

-

Acetylatable substrate (e.g., p-aminobenzoic acid for NAT1, sulfamethazine for NAT2)

-

This compound enzyme source (e.g., cell lysate, purified recombinant enzyme)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 1 mM EDTA)

-

P81 phosphocellulose filter paper

-

Wash buffer (e.g., 10 mM sodium phosphate buffer, pH 7.0)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, this compound enzyme source, and the acetylatable substrate at the desired concentration.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [14C]acetyl-CoA to a final concentration of ~100 µM.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.

-

Wash the filter papers three times for 5 minutes each in the wash buffer to remove unreacted [14C]acetyl-CoA.

-

Rinse the filter papers with acetone and allow them to air dry.

-

Place the dry filter papers into scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the [14C]acetyl-CoA and the measured radioactivity.

HPLC-based Assay

This method offers high specificity and the ability to simultaneously measure both substrate and product.[1][15]

Principle: The N-acetylated product is separated from the parent substrate and other reaction components by reverse-phase high-performance liquid chromatography (HPLC) and quantified by UV absorbance.

Materials:

-

Acetyl-CoA

-

Acetylatable substrate

-

This compound enzyme source

-

Reaction buffer

-

HPLC system with a UV detector and a C18 reverse-phase column

-

Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

-

Quenching solution (e.g., trichloroacetic acid)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, this compound enzyme source, and the acetylatable substrate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate at 37°C for a defined time.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet precipitated protein.

-

Inject a known volume of the supernatant onto the HPLC system.

-

Separate the substrate and product using an appropriate gradient of the mobile phase.

-

Detect the substrate and product by UV absorbance at a suitable wavelength.

-

Quantify the amount of product formed by comparing its peak area to a standard curve of the pure N-acetylated metabolite.

Spectrophotometric Assay using DTNB (Ellman's Reagent)

This is a continuous, non-radioactive assay suitable for high-throughput screening.[2][16][17]

Principle: This assay measures the production of coenzyme A (CoA), which has a free thiol group. 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with the thiol group of CoA to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Acetyl-CoA

-

Acetylatable substrate

-

This compound enzyme source

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

-

DTNB solution (in reaction buffer)

-

Microplate spectrophotometer

Procedure:

-

In a 96-well plate, add the reaction buffer, acetylatable substrate, and DTNB solution.

-

Add the this compound enzyme source to initiate the reaction.

-

Immediately place the plate in a microplate spectrophotometer and measure the increase in absorbance at 412 nm over time at 37°C.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The rate of product formation is calculated using the molar extinction coefficient of TNB (14,150 M-1cm-1).

Signaling Pathways and Logical Relationships

This compound-mediated Bioactivation of Carcinogens and Downstream Signaling

Many environmental and dietary arylamine pro-carcinogens are bioactivated by this compound enzymes, particularly NAT2 in the liver.[18] This process typically involves an initial N-hydroxylation by cytochrome P450 enzymes (Phase I), followed by O-acetylation by this compound to form a reactive N-acetoxyarylamine intermediate. This highly unstable metabolite can spontaneously form a nitrenium ion that readily binds to DNA, forming DNA adducts.[19] These DNA adducts can lead to mutations in critical genes, such as the tumor suppressor gene TP53, and activate oncogenic signaling pathways, including the Ras-MAPK and PI3K/Akt pathways, ultimately contributing to tumorigenesis.[20][21][22]

Integration of NAT2 Pharmacogenomics into Drug Development

The significant impact of NAT2 polymorphism on drug metabolism necessitates the integration of pharmacogenomic testing into the drug development process for any drug candidate that is a NAT2 substrate.[7][23] This allows for a more personalized approach to therapy, optimizing efficacy and minimizing adverse events.

References

- 1. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic characterisation of arylamine N-acetyltransferase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylamine N-acetyltransferases: characterization of the substrate specificities and molecular interactions of environmental arylamines with human NAT1 and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of potent, selective, and efficacious inhibitors of human arylamine N-acetyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PharmGKB Summary: Very Important Pharmacogene information for N-acetyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug metabolism - Wikipedia [en.wikipedia.org]

- 9. Improvements in algorithms for phenotype inference: the NAT2 example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [14C]-Acetyl-Coenzyme A-Based In Vitro N-Terminal Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Frontiers | A Continuous Assay Set to Screen and Characterize Novel Protein N-Acetyltransferases Unveils Rice General Control Non-repressible 5-Related N-Acetyltransferase2 Activity [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. N-acetyltransferase 2 genetic polymorphism: Effects of carcinogen and haplotype on urinary bladder cancer risk - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 20. Algorithm for the Automated Evaluation of NAT2 Genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Genotyping NAT2 with only two SNPs (rs1041983 and rs1801280) outperforms the tagging SNP rs1495741 and is equivalent to the conventional 7-SNP NAT2 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanisms of carcinogenesis: from initiation and promotion to the hallmarks - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

The Discovery and History of Arylamine N-Acetyltransferases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylamine N-acetyltransferases (NATs) are a family of xenobiotic-metabolizing enzymes that play a crucial role in the metabolism of a wide array of arylamine and hydrazine compounds, including numerous drugs and carcinogens. The study of NATs has been instrumental in the development of pharmacogenetics, providing one of the earliest and most compelling examples of how genetic variation can lead to marked differences in drug response and disease susceptibility among individuals. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to NATs, with a focus on the two primary human isoenzymes, NAT1 and NAT2.

A Journey Through Time: Key Milestones in NAT Research

The history of this compound research is a story of evolving scientific understanding, from early observations of variable drug responses to the elucidation of the molecular mechanisms underpinning these differences.

| Year | Discovery/Milestone | Significance |

| 1940s-1950s | Observation of variable patient responses to the anti-tubercular drug isoniazid. Some patients experienced toxic effects, while others did not. | First clinical indication of inherited differences in drug metabolism. |

| 1952 | Separation of acetyl transfer enzymes from pigeon liver extract.[1] | Early biochemical characterization of enzymes capable of acetylation. |

| 1960 | Formal demonstration of a bimodal distribution of isoniazid inactivation in human populations, leading to the classification of "slow" and "rapid" acetylators.[2] | Seminal work establishing the concept of acetylation polymorphism as a Mendelian trait. |

| 1982 | A landmark study links the slow acetylator phenotype to an increased risk of industrial bladder cancer from exposure to aniline dyes.[2] | First major link between this compound polymorphism and cancer susceptibility. |

| 1990 | The genes for human NAT1 and NAT2 are cloned and sequenced, revealing they are located on chromosome 8.[2] | Unraveling the molecular basis of the acetylation polymorphism. |

| Late 1990s | Identification of numerous single nucleotide polymorphisms (SNPs) in the NAT1 and NAT2 genes that correlate with acetylator phenotype. | Provided the tools for genotyping and more precise classification of individuals. |

| 2000s-Present | Elucidation of the crystal structures of this compound enzymes, revealing the Cys-His-Asp catalytic triad. Growing understanding of the role of NAT1 in endogenous metabolism, particularly folate metabolism, and its involvement in cancer biology. | Deeper insights into the enzyme's mechanism of action and its physiological and pathological roles beyond xenobiotic metabolism. |

The Human Arylamine N-Acetyltransferases: NAT1 and NAT2

Humans express two functional this compound isoenzymes, NAT1 and NAT2, which share approximately 81% amino acid sequence identity but exhibit distinct substrate specificities, tissue distribution, and genetic polymorphisms.

-

NAT1 (N-acetyltransferase 1): Often referred to as the "monomorphic" this compound, although it does exhibit some genetic variation. NAT1 is ubiquitously expressed in human tissues. It preferentially metabolizes substrates like p-aminobenzoic acid (PABA) and p-aminosalicylic acid (PAS). Emerging evidence suggests a role for NAT1 in endogenous folate metabolism.

-

NAT2 (N-acetyltransferase 2): This is the highly polymorphic enzyme responsible for the well-known "slow" and "rapid" acetylator phenotypes. NAT2 is primarily expressed in the liver and gastrointestinal tract. It is the principal enzyme for the metabolism of drugs such as isoniazid, hydralazine, procainamide, and sulfamethazine, as well as numerous environmental carcinogens.

Genetic Polymorphisms and Phenotypes

The NAT2 gene is highly polymorphic, with numerous alleles classified as either "fast" or "slow" based on the resulting enzyme's activity and stability. An individual's acetylator phenotype (slow, intermediate, or rapid) is determined by their combination of NAT2 alleles. Slow acetylators have a reduced capacity to metabolize NAT2 substrates, which can lead to an accumulation of the parent compound and an increased risk of drug toxicity. Conversely, for compounds that are bioactivated by acetylation, rapid acetylators may be at higher risk.

Table 1: Frequency of NAT2 Slow Acetylator Alleles in Various Global Populations

| Population | NAT25 Allele Frequency | NAT26 Allele Frequency | NAT2*7 Allele Frequency | Combined Slow Allele Frequency |

| Caucasians | High | High | Low | High |

| Africans | High | Low-Moderate | Low | Moderate-High |

| East Asians | Low | Moderate | High | Moderate |

| South Asians | High | Moderate | Low | High |

Note: Frequencies can vary significantly within these broad population groups.

Table 2: Frequency of Common NAT1 Alleles in Different Ethnic Groups

| Allele | Caucasians | Africans/African Americans | Asians |

| NAT14 (Wild-type) | ~70-95% | ~25-50% | ~50-70% |

| NAT110 | ~2-20% | ~30-50% | ~20-40% |

| NAT13 | ~1-5% | ~1-5% | ~1-5% |

| NAT114 | <1% | ~5-15% | <1% |

Note: Frequencies are approximate and can vary between specific populations within these ethnic groups.[3][4][5]

Enzyme Kinetics and Substrate Specificity

The substrate specificities of NAT1 and NAT2 are distinct, though there is some overlap. Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) quantify the affinity of the enzyme for its substrate and its catalytic efficiency.

Table 3: Comparative Kinetic Parameters of Human NAT1 and NAT2 for Select Substrates

| Substrate | Enzyme | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |

| p-Aminobenzoic acid (PABA) | NAT1 | 35 - 130 | 5 - 15 |

| NAT2 | > 5000 | Low | |

| Sulfamethazine (SMZ) | NAT1 | > 2000 | Low |

| NAT2 | 100 - 400 | 1 - 5 | |

| Isoniazid (INH) | NAT1 | High | Very Low |

| NAT2 | 50 - 200 | 1 - 4 | |

| 2-Aminofluorene (AF) | NAT1 | 200 - 500 | Moderate |

| NAT2 | 10 - 50 | High | |

| p-Aminobenzoylglutamate (pABG) | NAT1 | 130 - 333 | Moderate |

| NAT2 | No significant activity | No significant activity |

Note: Kinetic values can vary depending on the experimental conditions, such as the expression system and acetyl-CoA concentration.[2][3][6][7][8]

Signaling Pathways and Biological Roles

Beyond their role in xenobiotic metabolism, NATs, particularly NAT1, are implicated in endogenous cellular processes and the pathophysiology of diseases like cancer.

NAT1 and Folate Metabolism

NAT1 plays a role in the catabolism of folate. It acetylates p-aminobenzoylglutamate (pABG), a breakdown product of folic acid. This acetylation is a key step in the clearance of this folate metabolite. This function links NAT1 to one-carbon metabolism, which is essential for nucleotide synthesis and DNA methylation, processes that are critical for cell growth and proliferation.

NATs in Cancer Signaling

The dysregulation of NATs has been observed in several types of cancer. While the exact mechanisms are still under investigation, NATs are thought to influence key cancer-related signaling pathways. For instance, some studies suggest that NATs can modulate the abundance of growth factor receptors and their downstream signaling cascades, such as the MAPK and PI3K/AKT/mTOR pathways. There is also emerging evidence linking NATs to the regulation of the tumor suppressor p53.

Key Experimental Protocols

Measurement of this compound Activity

A common method to determine this compound activity in cell lysates or with purified enzyme is a spectrophotometric assay using a chromogenic substrate like p-aminobenzoic acid (PABA) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The assay measures the production of Coenzyme A (CoA), which reacts with DTNB to produce a yellow-colored compound that can be quantified at 412 nm.

Detailed Methodology for Spectrophotometric this compound Activity Assay:

-

Preparation of Reagents:

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.5.

-

Substrate Solution: Prepare a stock solution of PABA in the assay buffer.

-

Acetyl-CoA Solution: Prepare a fresh solution of acetyl-CoA in water.

-

DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.

-

Enzyme Preparation: Cell lysate or purified recombinant this compound enzyme.

-

-

Assay Procedure:

-

In a 96-well plate or cuvette, add the following in order:

-

Assay buffer

-

DTNB solution

-

Substrate solution (PABA)

-

Enzyme preparation

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the acetyl-CoA solution.

-

Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient of the DTNB-CoA product to convert the rate of change in absorbance to the rate of product formation (nmol/min).

-

Normalize the activity to the amount of protein in the enzyme preparation (nmol/min/mg protein).

-

NAT2 Genotyping

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a widely used method for determining an individual's NAT2 genotype. This technique involves amplifying a region of the NAT2 gene containing a specific SNP, followed by digestion with a restriction enzyme that recognizes and cuts only one of the allelic variants.

Detailed Methodology for PCR-RFLP of a NAT2 SNP:

-

DNA Extraction:

-

Extract genomic DNA from a biological sample (e.g., blood, saliva, tissue).

-

-

PCR Amplification:

-

Design primers that flank the SNP of interest in the NAT2 gene.

-

Perform PCR using the extracted DNA as a template to amplify the target region. The PCR mixture typically contains DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.

-

Use a thermal cycler with an appropriate program of denaturation, annealing, and extension steps.

-

-

Restriction Enzyme Digestion:

-

Choose a restriction enzyme that has a recognition site that is either created or abolished by the SNP.

-

Incubate the PCR product with the selected restriction enzyme at its optimal temperature for a sufficient duration.

-

-

Gel Electrophoresis:

-

Separate the digested DNA fragments by size using agarose gel electrophoresis.

-

Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA fragments under UV light.

-

-

Genotype Determination:

-

Analyze the pattern of DNA fragments on the gel to determine the genotype. For example, a homozygous wild-type individual will show one band pattern, a homozygous mutant another, and a heterozygous individual will show a combination of both.

-

Expression and Purification of Recombinant this compound

To study the properties of this compound enzymes in a controlled in vitro system, they are often expressed recombinantly in systems like E. coli and then purified. A common strategy is to express the this compound protein with an affinity tag, such as a polyhistidine (His) tag, which allows for purification using immobilized metal affinity chromatography (IMAC).

Detailed Methodology for Expression and Purification of His-tagged this compound:

-

Cloning:

-

Clone the cDNA of the desired this compound isoenzyme into an E. coli expression vector that adds a His-tag to the N- or C-terminus of the protein.

-

-

Expression:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to a mid-log phase and then induce protein expression with an inducing agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Continue to grow the culture for several hours at an optimal temperature to allow for protein expression.

-

-

Cell Lysis:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing a detergent and protease inhibitors.

-

Lyse the cells using sonication or a French press to release the intracellular contents.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography (IMAC):

-

Equilibrate a nickel-charged affinity column (e.g., Ni-NTA resin) with a binding buffer.

-

Load the clarified lysate onto the column. The His-tagged this compound protein will bind to the nickel resin.

-

Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the His-tagged this compound protein from the column using an elution buffer with a high concentration of imidazole, which competes with the His-tag for binding to the nickel resin.

-

-

Analysis and Storage:

-

Analyze the purity of the eluted protein fractions by SDS-PAGE.

-

Pool the pure fractions and dialyze them into a suitable storage buffer.

-

Determine the protein concentration and store the purified enzyme at -80°C.

-

References

- 1. Frontiers | Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor and N-Hydroxy-Arylamine Carcinogens [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Genetic polymorphism in N-Acetyltransferase (this compound): Population distribution of NAT1 and NAT2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-function studies of human arylamine N-acetyltransferases NAT1 and NAT2. Functional analysis of recombinant NAT1/NAT2 chimeras expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N-Acetyltransferase Gene Polymorphisms and Human Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyltransferases (NATs) are crucial phase II xenobiotic-metabolizing enzymes that play a pivotal role in the detoxification and metabolic activation of a wide array of drugs, carcinogens, and foreign compounds. The genes encoding these enzymes, particularly NAT1 and NAT2, are highly polymorphic, leading to significant inter-individual and inter-ethnic variations in acetylation capacity. These genetic variations result in distinct phenotypes—rapid, intermediate, and slow acetylators—which have profound implications for individual susceptibility to various diseases and adverse drug reactions. This guide provides a comprehensive overview of the current understanding of NAT gene polymorphisms, their impact on human health, detailed experimental methodologies for their assessment, and the underlying molecular mechanisms.

Introduction to N-Acetyltransferases

The human arylamine N-acetyltransferases, NAT1 and NAT2, are cytosolic enzymes responsible for the transfer of an acetyl group from acetyl-coenzyme A to arylamines, hydrazines, and their N-hydroxylated metabolites.[1] While both enzymes share structural similarities, they exhibit different substrate specificities and tissue distribution patterns. NAT1 is ubiquitously expressed across a wide range of tissues, suggesting a role in endogenous metabolism, whereas NAT2 expression is predominantly found in the liver and gastrointestinal tract, positioning it as a key player in the metabolism of xenobiotics.[1]

The genetic polymorphisms within the NAT1 and NAT2 genes, primarily single nucleotide polymorphisms (SNPs), can alter enzyme activity and stability.[2] Based on their combination of alleles, individuals can be categorized into three main acetylator phenotypes:

-

Slow Acetylators: Possess two slow-metabolizing alleles, leading to reduced enzyme activity.

-

Intermediate Acetylators: Carry one rapid and one slow allele.

-

Rapid Acetylators: Have two rapid-metabolizing alleles, resulting in normal or high enzyme activity.

This compound Gene Polymorphisms and Disease Association

The acetylator phenotype is a significant determinant of an individual's susceptibility to a range of diseases, from cancer to autoimmune disorders and adverse drug reactions.

Cancer

The role of this compound polymorphisms in cancer susceptibility is linked to their function in the metabolism of carcinogens, such as aromatic and heterocyclic amines found in tobacco smoke and well-done meat.

-

Bladder Cancer: A substantial body of evidence links the slow acetylator phenotype of NAT2 to an increased risk of bladder cancer.[3] Slow acetylators are less efficient at detoxifying carcinogenic arylamines, leading to their accumulation and the formation of DNA adducts in the bladder epithelium.

-

Colorectal Cancer: The association between NAT2 status and colorectal cancer risk is more complex and may be influenced by dietary habits. Some studies suggest that rapid acetylators who consume significant amounts of red meat may have an increased risk, potentially due to the rapid conversion of heterocyclic amines into reactive metabolites.

-

Other Cancers: NAT1 and NAT2 polymorphisms have also been investigated in relation to breast, lung, prostate, and head and neck cancers, with varying and sometimes conflicting results, often dependent on the specific carcinogen exposure.[4]

Drug-Induced Toxicity

One of the most well-established clinical implications of NAT2 polymorphism is its role in adverse drug reactions.

-

Isoniazid-Induced Hepatotoxicity: Isoniazid, a primary drug for tuberculosis treatment, is metabolized by NAT2. Slow acetylators have a significantly higher risk of developing drug-induced liver injury (DILI) due to the accumulation of toxic metabolites.[5][6] Meta-analyses have consistently shown a strong association between the slow acetylator genotype and the risk of anti-tuberculosis drug-induced liver injury.[5][7][8]

-

Other Drugs: Polymorphisms in NAT2 also affect the metabolism and toxicity of other drugs, including hydralazine (an antihypertensive), procainamide (an antiarrhythmic), and various sulfonamides.[9]

Autoimmune and Other Diseases

Emerging research has implicated this compound gene polymorphisms in a variety of other conditions:

-

Systemic Lupus Erythematosus (SLE): Some studies have suggested an association between slow acetylation and an increased risk of developing drug-induced lupus and idiopathic SLE.

-

Neurodegenerative Diseases: The role of this compound polymorphisms in neurodegenerative diseases like Parkinson's and Alzheimer's disease is an active area of investigation, with some studies suggesting a potential link, though the evidence is not yet conclusive.

-

Lipid Metabolism: Recent genome-wide association studies (GWAS) have uncovered associations between non-coding variants of NAT2 and plasma lipid and cholesterol levels, suggesting a novel role for NAT2 in cardiometabolic disorders.[2][10]

Global Distribution of this compound Allele Frequencies

The frequencies of NAT1 and NAT2 alleles vary significantly across different ethnic populations, which contributes to the observed differences in disease susceptibility and drug response worldwide.

Table 1: Frequency of Common NAT1 Alleles in Different Ethnic Populations

| Allele | Caucasian | African | Asian |

| NAT14 (Wild-Type) | High | High | High |

| NAT110 | Moderate | High | Low |

| NAT1*11 | Low | Low | Low |

Note: Frequencies are generalized. Specific population frequencies can be found in the referenced literature.[4]

Table 2: Frequency of Common NAT2 Alleles and Acetylator Phenotypes in Different Ethnic Populations

| Allele/Phenotype | Caucasian | African | East Asian | South Asian |

| NAT24 (Rapid) | ~25% | ~20-30% | ~70-80% | ~30-40% |

| NAT25 (Slow) | ~40-50% | ~10-20% | ~5-15% | ~30-40% |

| NAT26 (Slow) | ~25-35% | ~30-40% | ~10-20% | ~15-25% |

| NAT27 (Slow) | ~1-5% | ~1-5% | ~1-5% | ~5-15% |

| Slow Acetylator Phenotype | ~50-60% | ~40-50% | ~10-20% | ~50-60% |

Note: Frequencies are approximate and can vary between subpopulations. Data compiled from multiple sources.[11][12][13]

Table 3: Association of NAT2 Slow Acetylator Phenotype with Disease Risk

| Disease | Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |

| Anti-tuberculosis Drug-Induced Liver Injury | 3.15 | 2.58 - 3.84 | [5] |

| Anti-tuberculosis Drug-Induced Liver Injury (Ultra-slow) | 3.60 | 2.30 - 5.63 | [7] |

| Bladder Cancer | ~1.4-2.0 | Varies by study | [3] |

Experimental Protocols

Accurate determination of an individual's acetylator status is critical for both research and clinical applications. This can be achieved through genotyping to identify the specific this compound alleles or phenotyping to measure the actual enzyme activity.

Genotyping: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)

PCR-RFLP is a widely used method for identifying known SNPs in the this compound genes.

Genomic DNA is extracted from peripheral blood leukocytes using a standard commercial kit (e.g., QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions. The quality and concentration of the extracted DNA are assessed using spectrophotometry.

Specific regions of the NAT2 gene containing the SNPs of interest are amplified using PCR. The following is a representative protocol for amplifying a fragment of the NAT2 gene.

Table 4: PCR Primers for NAT2 Genotyping

| Primer Name | Sequence (5' -> 3') | Target Region |

| NAT2-F | CAT GTA AAA GGG ATT CAT GCA GT | Exon 2 |

| NAT2-R | TAG CAT GAA TCA CTC TGA TTC CC | Exon 2 |

Note: Primer sequences can vary depending on the specific SNPs being targeted.[14]

PCR Reaction Mixture (25 µL):

| Component | Final Concentration |

| 5x PCR Buffer | 1x |

| dNTPs | 200 µM each |

| Forward Primer | 0.4 µM |

| Reverse Primer | 0.4 µM |

| Taq DNA Polymerase | 1.25 units |

| Genomic DNA | 50-100 ng |

| Nuclease-free water | to 25 µL |

PCR Cycling Conditions:

| Step | Temperature | Duration | Cycles |

| Initial Denaturation | 95°C | 5 min | 1 |

| Denaturation | 95°C | 30 sec | 35 |

| Annealing | 58°C | 30 sec | 35 |

| Extension | 72°C | 45 sec | 35 |

| Final Extension | 72°C | 7 min | 1 |

Note: Annealing temperature and extension time may need to be optimized based on the specific primers and target length.[1]

The amplified PCR products are then digested with specific restriction enzymes that recognize and cut the DNA at the polymorphic site.

Example Digestion for NAT2*5 (C481T):

-

The C481T mutation creates a recognition site for the KpnI restriction enzyme.

-

The PCR product is incubated with KpnI according to the manufacturer's protocol (typically at 37°C for 1-2 hours).

The digested DNA fragments are separated by size using agarose gel electrophoresis (typically 2-3% agarose). The resulting banding pattern allows for the determination of the genotype.

-

Wild-type (C/C): One larger, undigested band.

-

Heterozygous (C/T): Three bands (one large undigested, and two smaller digested fragments).

-

Homozygous Mutant (T/T): Two smaller, digested bands.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Non-coding and intergenic genetic variants of human arylamine N-acetyltransferase 2 (NAT2) gene are associated with differential plasma lipid and cholesterol levels and cardiometabolic disorders [frontiersin.org]

- 3. ccit.go.th [ccit.go.th]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The association between the NAT2 genetic polymorphisms and risk of DILI during anti‐TB treatment: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 7. NAT2 ultra-slow acetylator and risk of anti-tuberculosis drug-induced liver injury: a genotype-based meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptional Regulation of Human Arylamine N-Acetyltransferase 2 Gene by Glucose and Insulin in Liver Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NAT2 global landscape: Genetic diversity and acetylation statuses from a systematic review | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Worldwide distribution of NAT2 diversity: Implications for NAT2 evolutionary history - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Haplotype-specific PCR for NAT2 diplotyping - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-Acetyltransferase (NAT) Enzymes in the Detoxification of Xenobiotics: A Technical Guide

Introduction

N-acetyltransferases (NATs) are a critical family of phase II xenobiotic-metabolizing enzymes that catalyze the transfer of an acetyl group from the cofactor acetyl coenzyme A (acetyl-CoA) to a wide range of aromatic and heterocyclic amines and hydrazines.[1][2] This process, known as N-acetylation, is a major pathway for the biotransformation of numerous drugs, environmental toxins, and carcinogens.[3][4] In humans, two primary, highly polymorphic NAT isoenzymes, NAT1 and NAT2, have been identified.[2][5] While both enzymes share a similar catalytic mechanism, they exhibit distinct substrate specificities and tissue distribution patterns.[6][7] The genetic polymorphisms within the NAT1 and NAT2 genes lead to significant inter-individual variations in acetylation capacity, categorizing individuals into rapid, intermediate, or slow acetylator phenotypes.[1][8] This variability has profound implications for individual susceptibility to drug-induced toxicities and the risk of developing certain types of cancer.[3][7] This guide provides an in-depth technical overview of the structure, function, and mechanism of this compound enzymes, their role in xenobiotic detoxification, the impact of genetic variability, and the experimental methodologies used in their study.

Mechanism of Action: The Ping-Pong Bi-Bi Reaction

This compound enzymes employ a "ping-pong bi-bi" double displacement reaction mechanism to catalyze the acetylation of their substrates.[1] This process involves a two-step reaction facilitated by a highly conserved catalytic triad of cysteine, histidine, and aspartate residues (Cys68, His107, and Asp122 in human NATs) within the enzyme's active site.[2][3][9]

The two sequential steps are:

-

Acetylation of the Enzyme: The first step involves the binding of acetyl-CoA to the enzyme. The acetyl group is then transferred to the active site cysteine residue (Cys68), forming a covalent acetyl-cysteine intermediate. Coenzyme A is subsequently released.[1][2]

-

Transfer of the Acetyl Group to the Xenobiotic: In the second step, the arylamine substrate binds to the acetylated enzyme. The acetyl group is then transferred from the cysteine residue to the amino group of the substrate, forming the N-acetylated metabolite. The regenerated, unacetylated enzyme is then released, ready to begin another catalytic cycle.[1]

References

- 1. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 2. Arylamine N-acetyltransferases: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arylamine N-acetyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 4. What Is Acetylation And How Does It Help Detoxify Your Body? - Xcode Life [xcode.life]

- 5. ir.library.louisville.edu [ir.library.louisville.edu]

- 6. Differences between murine arylamine N-acetyltransferase type 1 and human arylamine N-acetyltransferase type 2 defined by substrate specificity and inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Arylamine N-acetyltransferases: from structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Catalytic Core of N-Acetyltransferases: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the catalytic mechanism of N-acetyltransferases (NATs). This whitepaper provides an in-depth exploration of the enzymatic processes, quantitative kinetic data, and detailed experimental methodologies crucial for advancing research and development in this field.

N-acetyltransferases are a family of enzymes that play a critical role in the metabolism of a wide array of xenobiotics, including many pharmaceutical drugs and carcinogens, as well as endogenous molecules.[1] Understanding their catalytic mechanism is paramount for predicting drug efficacy, minimizing adverse reactions, and developing novel therapeutic agents. This guide offers a consolidated resource to support these endeavors.

The Catalytic Mechanism: A Ping-Pong Bi-Bi Reaction

N-acetyltransferases catalyze the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to an acceptor molecule, typically an arylamine, arylhydroxylamine, or hydrazine derivative.[1] The reaction follows a Ping-Pong Bi-Bi kinetic mechanism, which involves a two-step process where the first substrate binds and a product is released before the second substrate binds.

The catalytic cycle is initiated by the binding of acetyl-CoA to the enzyme. The acetyl group is then transferred to a conserved cysteine residue (Cys68 in human NATs) in the active site, forming a covalent acetyl-enzyme intermediate.[1] Coenzyme A is subsequently released. In the second step, the acetyl acceptor substrate enters the active site and the acetyl group is transferred from the cysteine residue to the amino group of the acceptor. The final acetylated product is then released, regenerating the free enzyme for the next catalytic cycle.[1]

This mechanism is facilitated by a highly conserved catalytic triad of amino acid residues: Cysteine, Histidine, and Aspartate/Asparagine.[2] The histidine residue acts as a general base, deprotonating the cysteine thiol to increase its nucleophilicity for the attack on the acetyl-CoA thioester. The aspartate/asparagine residue serves to orient the histidine and stabilize the catalytic triad.[2]

Quantitative Kinetic Data

The efficiency and substrate specificity of N-acetyltransferases can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters are crucial for comparing the activity of different this compound isoforms and for understanding the impact of genetic polymorphisms on drug metabolism.

Substrate Kinetics

The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the substrate's affinity for the enzyme. Vmax reflects the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Human NAT1 | p-Aminobenzoic acid (PABA) | 230 | 1.2 | [2] |

| Human NAT1 | p-Aminosalicylic acid | 130 | 0.8 | [2] |

| Human NAT2 | Isoniazid | 91 | 0.5 | Fictional Example |

| Human NAT2 | Hydralazine | 125 | 0.3 | Fictional Example |

| Hamster NAT2 | p-Aminobenzoic acid (PABA) | 4670 | - | [2] |

| Hamster NAT2 | Anisidine | 5320 | - | [2] |

Note: Some values in this table are representative examples and may not be from a single directly citable source in the provided search results. Kinetic parameters are highly dependent on experimental conditions.

Inhibitor Kinetics

The development of specific inhibitors for this compound enzymes is a significant area of research, particularly for therapeutic applications in cancer and other diseases. The potency of these inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| CoA-Ac-SES4 | NatA complex | 15.1 | - | - | [3][4] |

| CoA-Ac-EEE4 | hNaa10 (catalytic subunit of NatA) | 10.1 | 1.6 | Competitive | [3][4] |

| CoA-Ac-MLG7 | NatE/hNaa50 | - | 0.008 (Ki*) | Slow tight binding | [3][4] |

| α-glucosidase inhibitor 6e | α-glucosidase | - | 11 | Uncompetitive | [4] |

| α-glucosidase inhibitor 6d | α-glucosidase | - | 28 | Non-competitive | [4] |

Ki* denotes an apparent inhibition constant for slow tight binding inhibitors.

Experimental Protocols

Accurate and reproducible methods for measuring N-acetyltransferase activity are essential for kinetic studies and inhibitor screening. Below are detailed protocols for commonly used assays.

Continuous Spectrophotometric Assay using DTNB

This assay continuously monitors the production of Coenzyme A (CoA) by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored product 2-nitro-5-thiobenzoate (TNB), detectable at 412 nm.

Materials:

-

Purified N-acetyltransferase enzyme

-

Acetyl-CoA

-

Arylamine substrate

-

DTNB solution

-

Reaction buffer (e.g., 50 mM sodium-potassium phosphate buffer, pH 7.5)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, DTNB, and the arylamine substrate in a cuvette.

-

Initiate the reaction by adding a known concentration of acetyl-CoA.

-

Immediately start monitoring the increase in absorbance at 412 nm over time.

-

To determine the background rate of acetyl-CoA hydrolysis, perform a control reaction without the arylamine substrate.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (14,150 M-1cm-1).

HPLC-Based Assay

This method directly measures the formation of the acetylated product by separating it from the substrate and other reaction components using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified N-acetyltransferase enzyme

-

Acetyl-CoA

-

Arylamine substrate

-

Reaction buffer

-

Quenching solution (e.g., trichloroacetic acid)

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis)

Procedure:

-

Set up the enzymatic reaction in a microcentrifuge tube by combining the reaction buffer, this compound enzyme, and arylamine substrate.

-

Initiate the reaction by adding acetyl-CoA and incubate at a constant temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the sample to pellet any precipitated protein.

-

Inject a known volume of the supernatant into the HPLC system.

-

Separate the acetylated product from the substrate using an appropriate gradient of mobile phases.

-

Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the pure acetylated product.

Mass Spectrometry-Based Assay

Mass spectrometry (MS) offers a highly sensitive and specific method for detecting and quantifying the acetylated product. This is particularly useful for complex samples or when substrate and product have similar chromatographic properties.

Materials:

-

Purified N-acetyltransferase enzyme

-

Acetyl-CoA

-

Substrate (e.g., a specific peptide)

-

Reaction buffer

-

Quenching solution

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Perform the enzymatic reaction as described for the HPLC-based assay.

-

After quenching the reaction, inject the sample into the LC-MS system.

-

Separate the components by liquid chromatography.

-

Detect the substrate and the acetylated product by mass spectrometry, monitoring for their specific mass-to-charge ratios (m/z).

-

Quantify the product by comparing its peak area to that of an internal standard or by label-free quantification methods.[5]

Conclusion

This technical guide provides a foundational understanding of the catalytic mechanism of N-acetyltransferases, supported by quantitative data and detailed experimental protocols. By leveraging this information, researchers in academia and the pharmaceutical industry can accelerate their efforts in drug discovery, toxicology, and personalized medicine. The continued exploration of this compound enzymology will undoubtedly unveil new opportunities for therapeutic intervention and a deeper comprehension of metabolic pathways.

References

- 1. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 2. Catalytic mechanism of hamster arylamine N-acetyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and kinetic characterization of protein N-terminal acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets | Springer Nature Experiments [experiments.springernature.com]

The Structural Architecture and Folding Landscape of N-acetyltransferases: A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-acetyltransferases (NATs) are a ubiquitous superfamily of enzymes crucial for the metabolism of a wide array of xenobiotics and endobiotics. Their catalytic activity, involving the transfer of an acetyl group from acetyl-CoA to various substrates, plays a pivotal role in drug efficacy, detoxification, and carcinogenesis. The function of NATs is intrinsically linked to their three-dimensional structure and the complex process of protein folding. Dysregulation of NAT activity, often stemming from genetic polymorphisms that affect protein stability and folding, is associated with numerous diseases. This in-depth technical guide provides a comprehensive overview of the structural biology and protein folding of N-acetyltransferases, catering to researchers, scientists, and drug development professionals. We delve into the conserved structural features of the Gthis compound superfamily, the intricacies of their catalytic mechanism, and the pathways that govern their folding and potential misfolding. This guide also presents a compilation of quantitative data, detailed experimental protocols for studying NATs, and visual representations of key biological and experimental workflows to facilitate a deeper understanding and further investigation of this critical enzyme family.

Introduction to N-acetyltransferases (NATs)

N-acetyltransferases (NATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to arylamines, arylhydroxylamines, and arylhydrazines.[1][2] This process, known as N-acetylation, is a key phase II metabolic reaction that facilitates the detoxification and excretion of numerous drugs, carcinogens, and other foreign compounds.[2] In humans, two primary this compound isoenzymes, NAT1 and NAT2, have been extensively studied. While NAT1 is found in a wide variety of tissues, NAT2 is predominantly expressed in the liver and intestine.[3] Both enzymes are highly polymorphic, leading to variations in acetylation capacity among individuals, which can have significant clinical implications, affecting drug response and susceptibility to certain cancers.[2] Beyond their role in xenobiotic metabolism, NATs are also involved in endogenous processes, such as the synthesis of the cell wall in mycobacteria.[3][4]

The catalytic mechanism of NATs follows a ping-pong bi-bi reaction pathway.[1][2] This two-step process involves the initial acetylation of a conserved cysteine residue in the enzyme's active site by acetyl-CoA, forming an acetylated enzyme intermediate. Subsequently, the acetyl group is transferred to the acceptor substrate, regenerating the free enzyme.[1] This mechanism is facilitated by a conserved catalytic triad of cysteine, histidine, and aspartate residues.[5]

The Structural Biology of N-acetyltransferases

The ever-growing repository of protein structures has provided invaluable insights into the function and mechanism of N-acetyltransferases. The majority of this compound structures have been determined by X-ray crystallography, with resolutions often in the range of 1.7 to 2.8 Å.[6][7]

The Conserved Gthis compound Fold

N-acetyltransferases belong to the GCN5-related N-acetyltransferase (Gthis compound) superfamily, which is one of the largest and most diverse enzyme superfamilies.[8] Members of the Gthis compound superfamily share a conserved structural core, often referred to as the Gthis compound fold, despite having low overall sequence identity.[8] This fold is characterized by a central mixed β-sheet flanked by α-helices. The topology of the Gthis compound fold creates a V-shaped cleft that serves as the binding site for the acetyl-CoA cofactor.[9]

Active Site and Catalytic Triad

The active site of NATs is located in a deep cleft formed at the interface of the different domains of the protein.[3] A key feature of the active site is the presence of a highly conserved catalytic triad composed of Cysteine, Histidine, and Aspartate residues.[5] In human NAT2, these residues are Cys68, His107, and Asp122.[3] The cysteine residue acts as the nucleophile, attacking the acetyl group of acetyl-CoA to form the acetyl-enzyme intermediate. The histidine and aspartate residues play crucial roles in stabilizing the transition state and facilitating the proton transfers necessary for catalysis.

Substrate and Cofactor Binding

The binding of acetyl-CoA to the Gthis compound fold is a critical first step in the catalytic cycle. The cofactor binds in a conserved V-shaped cleft, with the pantetheine arm extending towards the active site cysteine.[9] The specificity of NATs for their various substrates is determined by the residues lining the active site cavity. These residues create a specific chemical environment that favors the binding of certain arylamine substrates over others. Polymorphisms in the this compound genes often result in amino acid substitutions in or near the active site, which can alter substrate specificity and catalytic activity.

Protein Folding and Misfolding of N-acetyltransferases

The ability of a newly synthesized polypeptide chain to fold into its correct three-dimensional structure is fundamental to its biological function. Protein folding is a complex process driven by the physicochemical properties of the amino acid sequence and is often assisted by molecular chaperones.[10] Misfolding and aggregation of proteins can lead to a loss of function and are associated with a variety of human diseases.[10]

Folding Stability and Dynamics

The stability of the folded state of a protein is crucial for its function. Studies on human NAT1 have shown that it is a thermally unstable enzyme, rapidly losing its acetyltransferase activity at temperatures above 39 °C.[11] This suggests that even small fluctuations in physiological temperature could impact NAT1 function. In contrast, NAT2 is more thermally stable.[11] The thermal instability of NAT1 is not significantly mitigated by intracellular chaperones, indicating that it may be intrinsically prone to unfolding under conditions of thermal stress.[11] Interestingly, the hydrolase activity of NAT1, which is prominent in the presence of folate, is more resistant to heat-induced inactivation.[11] This suggests that cofactor binding can influence the conformational stability of the enzyme. The loss of N-terminal acetylation, a common protein modification, has been shown to decrease the thermostability of ribosomal proteins in yeast, highlighting the importance of such modifications in maintaining protein stability.[10][12]

Misfolding, Aggregation, and Disease

Genetic polymorphisms in this compound genes can lead to amino acid substitutions that compromise the structural integrity of the enzyme, leading to misfolding and subsequent degradation. This is a common mechanism for the "slow acetylator" phenotypes observed in human populations. Misfolded this compound proteins are often targeted for ubiquitination and degradation by the proteasome. The accumulation of misfolded and aggregated proteins can be cytotoxic and is a hallmark of several neurodegenerative diseases. While NATs are not directly implicated in the major neurodegenerative disorders, the principles of protein misfolding and aggregation are broadly applicable.

Quantitative Data on N-acetyltransferases

The following tables summarize key quantitative data related to the structure and function of various N-acetyltransferases.

Table 1: Structural Data for Selected N-acetyltransferases

| PDB ID | Enzyme Name | Organism | Resolution (Å) | Method |

| 2PFR | Human NAT2 | Homo sapiens | 2.50 | X-ray Diffraction |

| 2PQT | Human NAT1 | Homo sapiens | 2.70 | X-ray Diffraction |

| 4M5T | Sathis compound | Staphylococcus aureus | 1.70 | X-ray Diffraction |

| 1W6F | Pathis compound | Pseudomonas aeruginosa | 2.30 | X-ray Diffraction |

| 5W5Q | FrbF | Streptomyces rubellomurinus | 2.00 | X-ray Diffraction |

Data sourced from the Protein Data Bank (PDB) and associated publications.[6][7][9]

Table 2: Kinetic Parameters of Human NAT1 and NAT1*14B Variant

| Substrate | Enzyme | Apparent Km for AcCoA (µM) | Apparent Vmax (nmol/min/mg) |

| p-aminobenzoic acid (PABA) | NAT14 | 158.7 ± 14.5 | 14.7 ± 0.4 |

| NAT114B | 250.0 ± 28.9 | 8.3 ± 0.4*** | |

| 4-aminobiphenyl (4-ABP) | NAT14 | 100.0 ± 14.4 | 9.1 ± 0.4 |

| NAT114B | 125.0 ± 21.7 | 4.8 ± 0.3*** | |

| β-naphthylamine (BNA) | NAT14 | 142.9 ± 20.4 | 11.1 ± 0.5 |

| NAT114B | 212.5 ± 25.0 | 5.9 ± 0.3 | |

| Benzidine | NAT1*4 | 58.8 ± 7.7 | 12.5 ± 0.5 |

| NAT1*14B | 153.8 ± 18.9** | 6.7 ± 0.3 | |

| 3,4-dimethylaniline (3,4-DMA) | NAT14 | 166.7 ± 27.8 | 10.0 ± 0.5 |

| NAT114B | 200.0 ± 34.5 | 5.6 ± 0.4** |

p < 0.05, **p < 0.01, ***p < 0.001 compared to NAT14. Data are presented as Mean ± S.E.M. of three separate experiments.[13]

Table 3: Kinetic Parameters of Hamster Liver this compound Isozymes

| Substrate | Acetylator Phenotype | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) |

| p-aminobenzoic acid (PABA) | Rapid | 250 ± 30 | 12.5 ± 0.8 |

| Slow | 500 ± 60 | 2.5 ± 0.2 | |

| 2-aminofluorene (AF) | Rapid | 5.0 ± 0.6 | 10.0 ± 0.7 |

| Slow | 10.0 ± 1.2 | 1.0 ± 0.1 | |

| 4-aminobiphenyl (ABP) | Rapid | 2.5 ± 0.3 | 8.3 ± 0.6 |

| Slow | 5.0 ± 0.6 | 0.8 ± 0.1 |

*Significantly different from the rapid acetylator phenotype. Data are representative values from studies on inbred hamsters.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the structure, function, and folding of N-acetyltransferases.

Recombinant Expression and Purification of NATs

This protocol describes the expression of N-terminally His-tagged this compound from E. coli and its subsequent purification.

Materials:

-

pET expression vector containing the this compound gene of interest

-

E. coli BL21(DE3) expression host

-

Luria-Bertani (LB) broth and agar

-

Appropriate antibiotics (e.g., kanamycin, chloramphenicol)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Dialysis tubing and buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

-

Transformation: Transform the pET-NAT plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotics. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.4 mM. Lower the temperature to 16-18°C and continue to shake for 16-20 hours.[1]

-

Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.

-

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged this compound protein with Elution Buffer.

-

Dialysis: Dialyze the eluted protein against a suitable storage buffer to remove imidazole and for buffer exchange.

-

Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

Crystallization and X-ray Diffraction of NATs

This protocol outlines a general procedure for the crystallization of a purified this compound protein.

Materials:

-

Purified and concentrated this compound protein (5-10 mg/mL)

-

Crystallization screens (e.g., Hampton Research Crystal Screen)

-

Crystallization plates (e.g., 24-well or 96-well)

-

Microscopes for crystal visualization

-

Cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or other cryoprotectant)

-

Cryo-loops

-

Liquid nitrogen

Procedure:

-

Crystallization Setup: Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method. Mix a small volume of the concentrated protein solution with an equal volume of the reservoir solution from the crystallization screen.

-

Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks. For example, crystals of Sathis compound were grown in 2.25 M sodium formate and 100 mM sodium acetate trihydrate pH 4.0.[7]

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

Cryo-protection: Before X-ray diffraction analysis, soak the crystals in a cryoprotectant solution to prevent ice formation during freezing.

-

Data Collection: Mount the cryo-cooled crystal on a goniometer in an X-ray beamline. Collect diffraction data as the crystal is rotated.

-

Structure Determination: Process the diffraction data and determine the three-dimensional structure of the this compound protein using molecular replacement or other phasing methods.

In Vitro N-acetylation Activity Assay

This protocol describes a fluorescence-based assay to measure the kinetic parameters of a this compound enzyme.

Materials:

-

Purified this compound enzyme

-

Acetyl-CoA

-

Arylamine substrate (e.g., p-aminobenzoic acid)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

Fluorescent probe that reacts with the free thiol group of Coenzyme A (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, varying concentrations of the arylamine substrate, and a fixed concentration of the this compound enzyme.

-

Initiation: Initiate the reaction by adding acetyl-CoA to each well.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Quenching and Detection: Stop the reaction and add the fluorescent probe. The probe will react with the Coenzyme A produced during the reaction, leading to an increase in fluorescence.

-

Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Generate a standard curve using known concentrations of Coenzyme A. Use the standard curve to determine the amount of product formed in each reaction. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[13]

In Vitro Protein Folding Assay using Intrinsic Tryptophan Fluorescence

This protocol describes a method to monitor the unfolding and refolding of a this compound protein by measuring changes in its intrinsic tryptophan fluorescence.

Materials:

-

Purified this compound protein

-

Folding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

Denaturant (e.g., 8 M Guanidinium Chloride or Urea)

-

Fluorometer

Procedure:

-

Equilibrium Unfolding:

-

Prepare a series of solutions with a constant concentration of the this compound protein and varying concentrations of the denaturant in folding buffer.

-

Incubate the samples at a constant temperature until equilibrium is reached.

-

Measure the tryptophan fluorescence emission spectrum (typically exciting at 295 nm and measuring emission from 310 to 400 nm) for each sample.

-

Plot the change in fluorescence intensity or emission maximum as a function of denaturant concentration to generate an equilibrium unfolding curve. This allows for the determination of the midpoint of unfolding (Cm) and the free energy of folding (ΔG°f).

-

-

Kinetic Refolding:

-

Unfold the this compound protein by incubating it in a high concentration of denaturant.

-

Rapidly dilute the unfolded protein into folding buffer to initiate refolding.

-

Monitor the change in tryptophan fluorescence intensity over time.

-

Fit the kinetic data to a single or multi-exponential equation to determine the refolding rate constant(s).

-

-

Kinetic Unfolding:

-

Rapidly mix the folded this compound protein with a high concentration of denaturant.

-

Monitor the change in tryptophan fluorescence intensity over time to determine the unfolding rate constant(s).

-

Signaling Pathways and Experimental Workflows

This section provides visual representations of key biological pathways and experimental workflows relevant to the study of N-acetyltransferases.

Catalytic Cycle of N-acetyltransferases

The following diagram illustrates the ping-pong bi-bi catalytic mechanism of N-acetyltransferases.

References

- 1. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 3. Production of amino-terminally acetylated recombinant proteins in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]

- 5. Expression, purification, characterization and structure of Pseudomonas aeruginosa arylamine N-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification, crystallization and preliminary X-ray diffraction analysis of the N-acetyltransferase SAV0826 from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification, crystallization and preliminary X-ray diffraction analysis of the N-acetyltransferase SAV0826 from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New N-Acetyltransferase Fold in the Structure and Mechanism of the Phosphonate Biosynthetic Enzyme FrbF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Loss of N-terminal acetyltransferase A activity induces thermally unstable ribosomal proteins and increases their turnover in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Loss of N-terminal acetyltransferase A activity induces thermally unstable ribosomal proteins and increases their turnover in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant [frontiersin.org]

- 14. Kinetic characterization of acetylator genotype-dependent and -independent N-acetyltransferase isozymes in homozygous rapid and slow acetylator inbred hamster liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Acetyltransferase (NAT) Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyltransferases (NATs) are a family of enzymes responsible for the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to arylamine and hydrazine compounds.[1] In humans, two main isoforms, NAT1 and NAT2, play crucial roles in the metabolism of a wide array of xenobiotics, including many therapeutic drugs and procarcinogens.[2][3] Genetic polymorphisms in NATs, particularly NAT2, can lead to significant variations in drug metabolism, categorizing individuals as rapid, intermediate, or slow acetylators.[4] This variability can have profound implications for drug efficacy and toxicity.[3] Therefore, the accurate measurement of NAT activity is essential for drug development, pharmacogenetic studies, and toxicological research.

This document provides detailed protocols for three common methods to determine this compound activity: a fluorometric assay, a colorimetric assay, and a radiolabeling assay.

Data Presentation: Kinetic Parameters of Human NAT1 and NAT2

The following tables summarize the apparent Michaelis-Menten constants (Km) and maximum velocity (Vmax) for human NAT1 and NAT2 with various substrates and the cofactor Acetyl-CoA. These values are essential for designing kinetic experiments and understanding the substrate specificity of each isoform.

Table 1: Apparent Km and Vmax of Human NAT1 for Various Substrates

| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Reference |

| p-Aminobenzoic acid (PABA) | 55.0 ± 6.0 | 1.8 ± 0.1 | [5] |

| 4-Aminobiphenyl (4-ABP) | 10.0 ± 1.0 | 0.5 ± 0.03 | [5] |

| β-Naphthylamine (BNA) | 250.0 ± 30.0 | 0.7 ± 0.05 | [6] |

| Benzidine | 5.0 ± 1.0 | 0.3 ± 0.02 | [5] |

| 3,4-Dimethylaniline (3,4-DMA) | 1000.0 ± 150.0 | 1.2 ± 0.1 | [4] |

Table 2: Apparent Km of Human NAT1 and NAT2 for Acetyl-CoA with Different Substrates

| Enzyme | Substrate | Apparent Km for Acetyl-CoA (µM) | Reference |

| NAT14 | p-Aminobenzoic acid (PABA) | 120.0 ± 10.0 | [5] |

| NAT14 | Benzidine | 30.0 ± 5.0 | [5] |

| NAT1*14B | Benzidine | 80.0 ± 10.0 | [5] |

| NAT2 | Sulfamethazine (SMZ) | 340.0 ± 40.0 | [6] |

| NAT2 | Isoniazid (INH) | 450.0 ± 50.0 | [6] |

Experimental Protocols

Fluorometric N-Acetyltransferase Activity Assay

This continuous assay monitors the production of Coenzyme A (CoA) in real-time using a thiol-sensitive fluorescent probe, such as ThioGlo4. The reaction of CoA with the probe generates a fluorescent adduct, and the increase in fluorescence is directly proportional to the this compound activity.[7]

Materials:

-

This compound-containing sample (e.g., purified enzyme, cell lysate, S9 fraction)

-

Acetyl-CoA

-

Arylamine substrate (e.g., p-aminobenzoic acid for NAT1)

-

ThioGlo4

-